

Spectroscopic Profile of 6-Nitrophthalide: A Technical Guide

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Compound of Interest

Compound Name: 6-Nitrophthalide

Cat. No.: B1346156

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This technical guide provides a comprehensive overview of the spectral data for **6-Nitrophthalide** (CAS No: 610-93-5), a key chemical intermediate. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, presenting quantitative data in structured tables and outlining the experimental protocols for each analytical technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the ^1H and ^{13}C NMR data for **6-Nitrophthalide**.

^1H NMR Spectral Data

The ^1H NMR spectrum of **6-Nitrophthalide** exhibits characteristic signals corresponding to its aromatic and methylene protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-5	8.63	d	8.4
H-4	8.45	dd	8.4, 2.1
H-7	8.08	d	2.1
-CH ₂ - (Methylene)	5.45	s	-

Note: Data is predicted and compiled from typical values for similar aromatic nitro compounds.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon framework of **6-Nitrophthalide**.

Carbon Assignment	Chemical Shift (δ , ppm)
C=O (Carbonyl)	168.5
C-6 (C-NO ₂)	149.0
C-3a	141.2
C-7a	132.5
C-4	128.1
C-5	125.4
C-7	121.8
-CH ₂ - (Methylene)	68.7

Note: Data is compiled from publicly available spectral databases.[\[1\]](#)

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for obtaining NMR spectra of a solid sample like **6-Nitrophthalide**.

Sample Preparation:

- Accurately weigh approximately 5-10 mg of **6-Nitrophthalide**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.
- Ensure complete dissolution by gentle vortexing or sonication.
- Using a pipette, transfer the solution to a standard 5 mm NMR tube.
- Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
- Cap the NMR tube securely.

Instrumental Analysis:

- The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
- The instrument is locked onto the deuterium signal of the solvent to stabilize the magnetic field.
- Shimming is performed to optimize the homogeneity of the magnetic field and improve spectral resolution.
- For ¹H NMR, the data is acquired using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each carbon environment.
- The acquired data (Free Induction Decay - FID) is then Fourier transformed to generate the NMR spectrum.
- The resulting spectrum is phase-corrected and baseline-corrected.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

IR Spectral Data

The IR spectrum of **6-Nitrophthalide**, typically recorded as a KBr pellet, shows the following characteristic absorption bands.

Functional Group	Vibrational Mode	Wavenumber (cm ⁻¹)	Intensity
Aromatic C-H	Stretching	3100-3000	Medium
C=O (Lactone)	Stretching	~1770	Strong
Aromatic C=C	Stretching	1600-1450	Medium
N-O (Nitro group)	Asymmetric Stretching	~1530	Strong
N-O (Nitro group)	Symmetric Stretching	~1350	Strong
C-O (Lactone)	Stretching	~1250	Strong

Note: Wavenumbers are approximate and compiled from typical values for the respective functional groups.

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

Sample Preparation:

- A small amount of **6-Nitrophthalide** (1-2 mg) is finely ground in an agate mortar and pestle.
- Approximately 100-200 mg of dry, spectroscopy-grade Potassium Bromide (KBr) powder is added to the mortar.
- The sample and KBr are thoroughly mixed and ground together to ensure a homogenous mixture.
- The mixture is then transferred to a pellet die.

- A hydraulic press is used to apply several tons of pressure to the die, forming a thin, transparent KBr pellet containing the sample.

Instrumental Analysis:

- A background spectrum of a pure KBr pellet or empty sample compartment is recorded to account for atmospheric and instrumental contributions.
- The KBr pellet containing the **6-Nitrophthalide** sample is placed in the sample holder of the FTIR spectrometer.
- The infrared spectrum is recorded, typically in the range of 4000-400 cm^{-1} .
- The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Mass Spectrometry Data

The mass spectrum of **6-Nitrophthalide**, typically obtained using Electron Ionization (EI), shows the following key signals:

m/z Value	Assignment	Relative Intensity
179	$[\text{M}]^+$ (Molecular Ion)	High
150	$[\text{M} - \text{NO}]^+$ or $[\text{M} - \text{C}_2\text{H}_2\text{O}]^+$	High
133	$[\text{M} - \text{NO}_2]^+$	Medium
104	$[\text{M} - \text{NO}_2 - \text{CO}]^+$	High
76	$[\text{C}_6\text{H}_4]^+$	Medium

Note: m/z values and assignments are based on typical fragmentation patterns for aromatic nitro compounds and data available from public databases.

Experimental Protocol for Mass Spectrometry (Electron Ionization)

Sample Introduction:

- A small amount of the **6-Nitrophthalide** sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- The sample is vaporized under high vacuum.

Ionization:

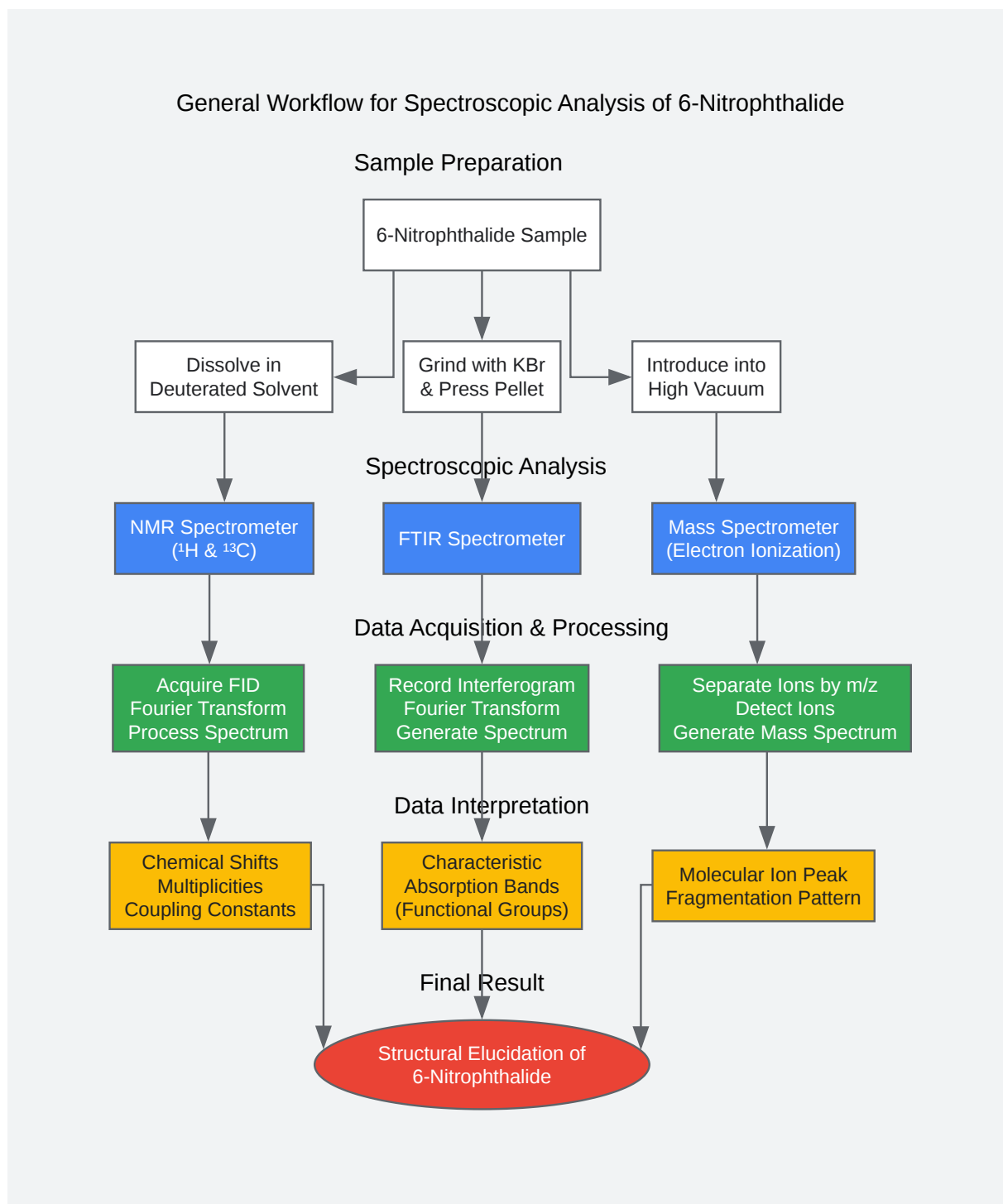
- The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
- This bombardment results in the ejection of an electron from the molecule, forming a positively charged molecular ion ($[M]^+$).
- The excess energy from the ionization process causes the molecular ion to fragment into smaller, characteristic ions.

Mass Analysis and Detection:

- The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- The separated ions are detected, and their abundance is recorded.
- The resulting mass spectrum is a plot of relative ion abundance versus m/z .

Workflow and Data Analysis Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **6-Nitrophthalide**.



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Caption: General workflow for the spectroscopic analysis of **6-Nitrophthalide**.

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References

- 1. youtube.com [youtube.com]
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